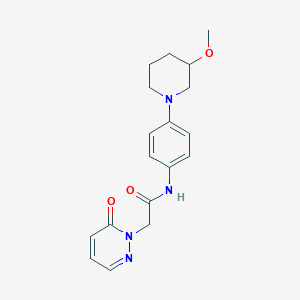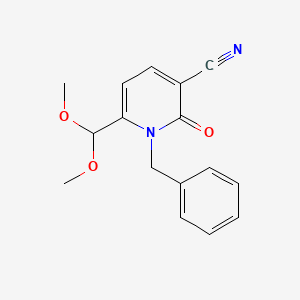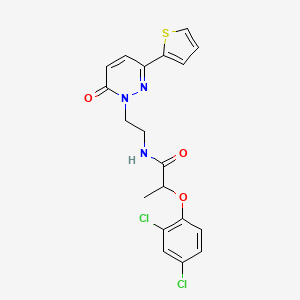amine hydrochloride CAS No. 1235438-89-7](/img/structure/B2947665.png)
[1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride” is a chemical compound with the CAS Number: 1235438-89-7 . Its molecular weight is 419.59 and its IUPAC name is 1,3-bis(4-bromophenyl)-N-methyl-2-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17Br2N.ClH/c1-19-16(10-12-2-6-14(17)7-3-12)11-13-4-8-15(18)9-5-13;/h2-9,16,19H,10-11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine atoms on the phenyl rings and the presence of a methylamine group.Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I have access to.Wirkmechanismus
Target of action
The compound belongs to the class of organoboron reagents, which are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of such compounds are typically the carbon atoms in organic molecules where new carbon-carbon bonds are to be formed .
Mode of action
In Suzuki–Miyaura coupling, the organoboron compound participates in a transmetalation process with a palladium complex . This involves the transfer of an organic group from boron to palladium, which then forms a new carbon-carbon bond .
Action environment
The action, efficacy, and stability of organoboron compounds can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine hydrochloride in lab experiments include its potent inhibitory activity against various protein kinases, its ability to sensitize cancer cells to chemotherapy and radiotherapy, and its potential therapeutic applications in other diseases such as Alzheimer's and Parkinson's.
The limitations of using this compound in lab experiments include its low yield during the synthesis process, its potential toxicity to normal cells, and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on [1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine hydrochloride. One direction is to optimize the synthesis process to increase the yield and purity of the compound. Another direction is to conduct further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential therapeutic agent in cancer, Alzheimer's, and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of [1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine hydrochloride involves a multistep process, starting with the reaction of 4-bromobenzaldehyde with acetone to form 1,3-bis(4-bromophenyl)propan-2-one. This intermediate is then reacted with methylamine hydrochloride to produce this compound. The overall yield of this process is approximately 30%.
Wissenschaftliche Forschungsanwendungen
[1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in cancer, Alzheimer's, and Parkinson's. In cancer research, this compound has been found to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.
In Alzheimer's and Parkinson's research, this compound has been found to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively. These proteins are known to play a crucial role in the development of these neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1,3-bis(4-bromophenyl)-N-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2N.ClH/c1-19-16(10-12-2-6-14(17)7-3-12)11-13-4-8-15(18)9-5-13;/h2-9,16,19H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFHDRTFNEINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)
![2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone](/img/structure/B2947585.png)



![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2947595.png)

![1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947597.png)
![methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2947599.png)
![N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2947602.png)
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2947603.png)

![5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2947605.png)
